molecular formula C8H5ClN2O B12096441 8-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one

8-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12096441
M. Wt: 180.59 g/mol
InChI Key: KUZBFHIIAZYFQJ-UHFFFAOYSA-N
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Description

8-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one has been reported to proceed under mild reaction conditions, yielding high amounts of the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific catalysts to achieve optimal results .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as sulfenylated and selenylated derivatives, which have been shown to possess significant biological activities .

Scientific Research Applications

8-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one include other derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one, such as:

Uniqueness

What sets this compound apart from its similar compounds is its unique substitution pattern, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

8-chloropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C8H5ClN2O/c9-6-2-4-11-7(5-6)10-3-1-8(11)12/h1-5H

InChI Key

KUZBFHIIAZYFQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=C(C=CN2C1=O)Cl

Origin of Product

United States

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